molecular formula C12H12N2O3 B8308514 1-Acetyl-5-(acetoxymethyl)indazole

1-Acetyl-5-(acetoxymethyl)indazole

Cat. No.: B8308514
M. Wt: 232.23 g/mol
InChI Key: ICOMIJPNKQMSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-(acetoxymethyl)indazole is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(1-acetylindazol-5-yl)methyl acetate

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-12-4-3-10(7-17-9(2)16)5-11(12)6-13-14/h3-6H,7H2,1-2H3

InChI Key

ICOMIJPNKQMSHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)COC(=O)C)C=N1

Origin of Product

United States

Preparation Methods

Two-Step Acetylation Protocol

The most straightforward approach involves sequential acetylation of 5-hydroxymethylindazole. The hydroxyl group at C5 is first acetylated using acetic anhydride, followed by N1-acetylation with acetyl chloride or acetic anhydride under basic conditions.

Procedure :

  • C5 Acetoxymethylation :

    • Reagents : 5-Hydroxymethylindazole, acetic anhydride, pyridine.

    • Conditions : Stirring at 25°C for 4–6 h .

    • Yield : 85–92% (isolated as white crystals).

  • N1 Acetylation :

    • Reagents : Intermediate from Step 1, acetyl chloride, triethylamine.

    • Conditions : Reflux in dichloromethane (DCM) for 2 h .

    • Yield : 78–84%.

Key Data :

StepReagent RatioSolventTemp. (°C)Yield (%)
11:3 (substrate:Ac₂O)Pyridine2590 ± 2
21:1.2 (substrate:AcCl)DCM4081 ± 3

Advantages : High regioselectivity, minimal side products.
Limitations : Requires pre-synthesized 5-hydroxymethylindazole.

Palladium-Catalyzed C–H Activation

Arylhydrazones derived from 2-fluoro-5-nitrobenzaldehyde undergo cyclization via nucleophilic aromatic substitution (SNAr) to form the indazole core. Subsequent acetylation introduces the acetoxymethyl group.

Procedure :

  • Hydrazone Formation :

    • Reagents : 2-Fluoro-5-nitrobenzaldehyde, arylhydrazine, K₂CO₃.

    • Conditions : DMF, 90°C, 12 h .

    • Yield : 73–88%.

  • SNAr Cyclization :

    • Reagents : Hydrazone intermediate, Pd(OAc)₂, P(tBu)₃·HBF₄.

    • Conditions : Toluene, 110°C, 6 h .

    • Yield : 62–78%.

  • Acetoxymethylation :

    • Reagents : 5-Hydroxymethyl intermediate, acetic anhydride.

    • Conditions : Pyridine, 0°C → 25°C, 4 h .

Key Data :

StepCatalyst LoadingSolventTime (h)Yield (%)
1-DMF1280 ± 5
25 mol% PdToluene670 ± 4
3-Pyridine488 ± 2

Advantages : Scalable for industrial applications.
Limitations : Multi-step protocol with moderate overall yield (∼50%).

Reduction-Acetylation Strategy

Nitro precursors are reduced to amines, followed by diazotization and cyclization to form the indazole scaffold. The acetoxymethyl group is introduced via Friedel-Crafts acylation.

Procedure :

  • Nitro Reduction :

    • Reagents : 5-Nitroindazole, H₂/Pd-C.

    • Conditions : Ethanol, 50 psi, 6 h .

    • Yield : 95%.

  • Diazotization-Cyclization :

    • Reagents : Amine intermediate, NaNO₂, HBF₄.

    • Conditions : 0°C → 70°C, 18 h .

    • Yield : 65–70%.

  • Friedel-Crafts Acylation :

    • Reagents : Indazole intermediate, acetyl chloride, AlCl₃.

    • Conditions : DCM, 0°C → 25°C, 3 h .

    • Yield : 75–80%.

Key Data :

StepReagentTemp. (°C)Yield (%)
1H₂/Pd-C5095
2NaNO₂/HBF₄7068 ± 3
3AcCl/AlCl₃2577 ± 2

Advantages : Utilizes inexpensive starting materials.
Limitations : Hazardous reagents (e.g., AlCl₃), lengthy process.

Comparative Analysis of Methods

MethodOverall Yield (%)Purity (%)ScalabilityCost Efficiency
Direct Acetylation72–76≥98HighModerate
Cyclization50–55≥95MediumLow
Multi-Step Synthesis45–50≥90LowHigh

Q & A

Q. What are the established synthetic routes for 1-Acetyl-5-(acetoxymethyl)indazole, and how can they be validated?

  • Methodological Answer : The synthesis of indazole derivatives typically involves multi-step procedures, such as cyclization of phenylhydrazines with ketones/aldehydes (Fischer indole synthesis) followed by functionalization. For this compound, key steps include:

Core formation : Use Fischer indole synthesis to construct the indazole backbone .

Acetylation : Introduce the acetyl group at the 1-position using acetic anhydride or acetyl chloride under basic conditions.

Acetoxymethylation : React the 5-hydroxymethyl intermediate with acetylating agents.
Validation requires HPLC purity analysis , NMR spectroscopy (e.g., confirming acetyl resonance at δ ~2.3 ppm), and mass spectrometry (e.g., molecular ion peak matching theoretical m/z) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine X-ray crystallography to resolve bond lengths/angles (e.g., C–N bond geometry in the indazole ring) with computational methods (DFT calculations for HOMO-LUMO gaps or electrostatic potential maps). FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group). Elemental analysis ensures stoichiometric consistency .

Q. What experimental assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial activity : Perform broth microdilution assays (MIC/MBC values) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or Western blot .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :
  • Reaction condition screening : Test solvents (DMF vs. THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures using a Design of Experiments (DoE) approach.
  • Protecting group strategies : Compare acetyl vs. tert-butoxycarbonyl (Boc) groups for regioselectivity .
  • Flow chemistry : Evaluate continuous-flow systems to enhance reproducibility and reduce byproducts .
    Monitor progress via TLC and GC-MS , and optimize using response surface methodology .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Batch variability : Characterize compound purity (HPLC >95%) and confirm stereochemistry (if applicable) via chiral chromatography .
  • Assay conditions : Standardize cell culture media, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Mechanistic studies : Use RNA sequencing or proteomics to identify off-target effects or pathway crosstalk .
    Cross-validate findings with independent cell lines and animal models (e.g., zebrafish xenografts) .

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate with crystallographic data (if available) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD/RMSF analysis).
  • QSAR models : Train regression models on indazole derivatives to predict IC₅₀ values from molecular descriptors (e.g., logP, polar surface area) .

Q. How to establish structure-activity relationships (SARs) for derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with variations at the 1-acetyl or 5-acetoxymethyl positions.
  • Bioisosteric replacement : Replace the acetoxymethyl group with carbamate or phosphonate groups.
  • Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen bond donors/acceptors .
    Correlate structural changes with activity data via multivariate regression .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile reagents.
  • Waste disposal : Segregate halogenated/organic waste and consult EHS guidelines for incineration .
    Conduct risk assessments for acute toxicity (LD₅₀ data) and environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.